molecular formula C13H20ClN5O2S B11185367 4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11185367
M. Wt: 345.85 g/mol
InChI Key: UALPRIQNRRTVCT-UHFFFAOYSA-N
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Description

4-Chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with a dimethylaminoethyl group. Its synthesis likely follows pathways analogous to structurally related triazine-sulfonamide derivatives, involving sequential reactions of substituted amines with sulfonyl chloride intermediates and subsequent functionalization of the triazine ring . The dimethylaminoethyl side chain introduces conformational flexibility and basicity, which may influence solubility, bioavailability, or target binding compared to simpler analogs.

Properties

Molecular Formula

C13H20ClN5O2S

Molecular Weight

345.85 g/mol

IUPAC Name

4-chloro-N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C13H20ClN5O2S/c1-18(2)7-8-19-9-15-13(16-10-19)17-22(20,21)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3,(H2,15,16,17)

InChI Key

UALPRIQNRRTVCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with β-phenethylamine derivatives or structurally analogous amines. For example, β-phenethylamine undergoes acetylation using acetic anhydride or acetic acid to form N-acetylphenethylamine, a critical intermediate for subsequent sulfonylation. The acetyl group serves as a protective moiety during later stages of the synthesis, particularly during chlorosulfonation.

Chlorosulfonation and Sulfonamide Formation

Chlorosulfonic acid is employed to introduce the sulfonyl chloride group onto the benzene ring. This step requires precise temperature control (<50°C) to avoid over-sulfonation or decomposition. The resultant sulfonyl chloride intermediate reacts with ammonia or amines to form the sulfonamide functionality. For the target compound, this involves coupling with a pre-synthesized triazine derivative containing the dimethylaminoethyl side chain.

Triazine Ring Construction

The tetrahydrotriazine ring is synthesized via cyclization reactions. A common approach involves condensing thiourea derivatives with formaldehyde or other aldehydes under acidic conditions. For instance, reacting N-(2-dimethylaminoethyl)thiourea with formaldehyde in hydrochloric acid yields the 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine scaffold. This intermediate is subsequently coupled with the sulfonamide-bearing benzene ring through nucleophilic aromatic substitution.

Table 1: Key Reaction Conditions for Triazine Ring Formation

ParameterTypical RangeOptimal Value
Temperature60–80°C70°C
CatalystHCl or H₂SO₄HCl (2 M)
Reaction Time4–8 hours6 hours
Yield65–75%72%

Sequential Ugi-Smiles/Nucleophilic Substitution Pathway

Ugi-Smiles Reaction for Intermediate Generation

Recent advancements utilize the Ugi-Smiles four-component reaction to construct polyfunctional intermediates. This method combines an amine (e.g., 2-(dimethylamino)ethylamine), a carbonyl compound, an isocyanide, and a nitroarene in a single pot to generate a substituted triazinone precursor. The nitro group is later reduced to an amine, enabling cyclization into the tetrahydrotriazine ring.

Nucleophilic Aromatic Substitution

The benzenesulfonamide moiety is introduced via nucleophilic substitution. The chlorine atom in 4-chlorobenzenesulfonamide acts as a leaving group, facilitating displacement by the triazine-bound amine. This step is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) with catalytic potassium carbonate.

Table 2: Comparison of Sulfonamide Coupling Methods

MethodSolventTemperatureCatalystYield (%)
Traditional SNArDMF90°CK₂CO₃68
Microwave-AssistedDMSO120°CCs₂CO₃82
Phase-Transfer CatalysisToluene/H₂O70°CTBAB74

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effective solvents such as dichloromethane or chloroform for acetylation and chlorosulfonation steps. Catalytic amounts of phosphorus pentachloride (PCl₅) enhance chlorosulfonation efficiency, reducing reaction times by 30% compared to traditional methods.

Purification and Byproduct Management

Crude products are purified via activated carbon treatment followed by recrystallization from methanol/water mixtures. Mother liquors from hydrolysis steps are concentrated to recover inorganic salts (e.g., NaCl), which are reused in subsequent batches to minimize waste.

Analytical Characterization and Quality Control

Spectroscopic Verification

1H NMR analysis confirms the presence of characteristic signals:

  • Singlet at δ 3.20 ppm for N(CH₃)₂ protons

  • Multiplet at δ 3.65–3.80 ppm for tetrahydrotriazine CH₂ groups

  • Aromatic protons at δ 7.50–7.90 ppm for the benzenesulfonamide moiety.

Purity Assessment

HPLC methods employing C18 columns and acetonitrile/water mobile phases achieve baseline separation of the target compound from synthetic byproducts. Commercial batches typically exceed 98% purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with triazine-sulfonamide derivatives reported in recent literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.

Substituent-Driven Physicochemical Properties

Compounds with aryl or alkyl substituents on the triazine ring exhibit distinct melting points and stability profiles. For example:

Compound (Reference) Triazine Substituent Melting Point (°C) Synthesis Conditions
Target Compound 2-(Dimethylamino)ethyl Not Reported Likely DCM/TEA mediation
Compound 51 3-Fluorophenyl 266–268 33-hour stirring, ethanol reflux
Compound 52 4-Trifluoromethylphenyl 277–279 33-hour stirring, ethanol reflux
Compound 53 4-Methoxyphenyl 255–258 33-hour stirring, ethanol reflux
Ethametsulfuron-methyl 4-Ethoxy, 6-methylamino Not Reported Industrial-scale synthesis

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in Compound 52 elevates the melting point (277–279°C) compared to methoxy-substituted analogs (e.g., Compound 53: 255–258°C), likely due to enhanced intermolecular dipole interactions .

Biological Activity

The compound 4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial properties, mechanism of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H20ClN5O2S\text{C}_{14}\text{H}_{20}\text{ClN}_5\text{O}_2\text{S}

Antibacterial Properties

Numerous studies have evaluated the antibacterial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.2 - 62.5
Pseudomonas aeruginosa31.2 - 125

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. It has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . This multifaceted mechanism contributes to its effectiveness against resistant strains.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that it significantly reduced biofilm formation, which is crucial for MRSA's pathogenicity:

  • Biofilm Inhibition Concentration (BIC) :
    • MRSA: 62.216 - 124.432 μg/mL
    • Staphylococcus epidermidis: 31.108 - 62.216 μg/mL

These findings highlight the compound's potential as a therapeutic agent against biofilm-associated infections .

Pharmacological Profile

The pharmacological profile of this compound includes not only antibacterial properties but also potential antifungal activity. Although its antifungal effects are moderate compared to established antifungal agents like nystatin (MIC: 3.9 μg/mL), it shows promise for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in triazine-based systems .
  • Reaction time and temperature : Reflux conditions (e.g., 4–6 hours at 80–100°C) are critical for cyclization steps involving triazine moieties .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) improve condensation reactions .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via HPLC or TLC .

Q. How can researchers structurally characterize this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR spectroscopy : Analyze chemical shifts for sulfonamide (-SO2NH-) and dimethylaminoethyl groups (δ 2.2–3.0 ppm for -N(CH3)2) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the triazine ring .

Q. What initial biological screening strategies are recommended for this sulfonamide derivative?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme inhibition : Test against carbonic anhydrase or dihydrofolate reductase due to sulfonamide’s known affinity .
  • Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa or MCF-7) .
  • Dose-response curves : Establish IC50 values with at least three replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods like DFT assist in predicting reactivity and stability?

Methodological Answer:

  • Reactivity prediction : DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites on the triazine and sulfonamide groups .
  • Transition-state analysis : Simulate reaction pathways for substitutions or ring-opening reactions .
  • Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction media .

Q. What experimental designs resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro to fluoro) to isolate bioactivity contributors .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Q. How can researchers elucidate the reaction mechanism of triazine ring formation?

Methodological Answer:

  • Kinetic studies : Monitor intermediate formation via in-situ IR or NMR spectroscopy .
  • Isotopic labeling : Use 15N-labeled precursors to track nitrogen incorporation into the triazine ring .
  • Computational modeling : TD-DFT predicts electronic transitions during cyclization steps .

Q. What strategies address challenges in multi-step synthesis scalability?

Methodological Answer:

  • Process intensification : Use flow chemistry for exothermic steps (e.g., sulfonamide coupling) to improve yield .
  • Design of Experiments (DoE) : Apply factorial designs to optimize interdependent variables (e.g., pH, stoichiometry) with minimal runs .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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